(E)-4-[4-[bis(2-chloroethyl)amino]phenyl]but-3-enoic acid
Übersicht
Beschreibung
(E)-4-[4-[Bis(2-chloroethyl)amino]phenyl]-3-butenoic Acid is a metabolite of Chlorambucil, a chemotherapy drug that has been mainly used in the treatment of chronic lymphocytic leukemia.
Wirkmechanismus
Target of Action
3,4-Dehydrochlorambucil, like Chlorambucil, is an alkylating agent . Alkylating agents primarily target DNA, the genetic material of cells . They act on cancer cells to slow down or stop their growth .
Mode of Action
Alkylating agents work by three different mechanisms :
Biochemical Pathways
3,4-Dehydrochlorambucil is an intermediate in the β-oxidation of Chlorambucil . This metabolic pathway leads to the production of phenylacetic acid mustard in the plasma .
Pharmacokinetics
Chlorambucil demonstrates a monophasic disappearance from plasma, with a half-life of 26 minutes . The compound is 99.6% plasma-protein-bound . Chlorambucil undergoes β-oxidation to yield detectable concentrations of 3,4-Dehydrochlorambucil and substantial amounts of phenylacetic mustard in the plasma .
Result of Action
The alkylating action of 3,4-Dehydrochlorambucil results in the slowing down or stopping of cancer cell growth . This is achieved through the mechanisms mentioned above, which prevent DNA synthesis and RNA transcription, thereby inhibiting the replication of cancer cells .
Action Environment
The action of 3,4-Dehydrochlorambucil can be influenced by various environmental factors. For instance, the metabolism of the compound can be affected by the presence of certain enzymes in the body . Additionally, the compound’s ability to enter the brain and its efficacy in treating brain-sequestered tumors can be influenced by the properties of the blood-brain barrier .
Biochemische Analyse
Biochemical Properties
3,4-Dehydrochlorambucil undergoes β-oxidation to yield detectable concentrations of itself and substantial amounts of phenylacetic mustard in the plasma . The metabolic generation of the phenyl acetic acid mustard from 3,4-Dehydrochlorambucil indicates that 3,4-Dehydrochlorambucil is an intermediate towards the production of phenyl acetic acid mustard .
Molecular Mechanism
Chlorambucil, from which 3,4-Dehydrochlorambucil is derived, works by attaching alkyl groups to DNA bases, resulting in the DNA being fragmented by repair enzymes in their attempts to replace the alkylated bases, preventing DNA synthesis and RNA transcription from the affected DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, 3,4-Dehydrochlorambucil demonstrated a monophasic disappearance from plasma, with a half-life of 26 minutes . It was found that only low concentrations of 3,4-Dehydrochlorambucil and phenylacetic mustard were detected in the brain between 2 and 120 minutes .
Metabolic Pathways
3,4-Dehydrochlorambucil undergoes β-oxidation to yield detectable concentrations of itself and substantial amounts of phenylacetic mustard in the plasma . This suggests that it is involved in the β-oxidation metabolic pathway.
Biologische Aktivität
(E)-4-[4-[bis(2-chloroethyl)amino]phenyl]but-3-enoic acid, also known as 3,4-Dehydrochlorambucil, is a derivative of Chlorambucil, a well-known alkylating agent used in chemotherapy. This compound has garnered attention for its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article delves into the biological activity of this compound, supported by various research findings and case studies.
Overview of the Compound
- IUPAC Name: (E)-4-[4-[bis(2-chloroethyl)amino]phenyl]-3-butenoic acid
- Molecular Formula: C14H17Cl2NO2
- Molecular Weight: 302.2 g/mol
- CAS Number: 73027-06-2
The biological activity of this compound primarily arises from its role as an alkylating agent. It functions by:
- Alkylation of DNA: The compound attaches alkyl groups to DNA bases, leading to DNA fragmentation and inhibition of DNA synthesis and RNA transcription.
- Cell Cycle Interference: By damaging DNA, it induces cell cycle arrest in cancer cells, thereby preventing their proliferation.
Pharmacokinetics
Research indicates that Chlorambucil and its metabolites, including this compound, exhibit a monophasic disappearance from plasma with a half-life of approximately 26 minutes. This rapid metabolism can influence the efficacy and dosing regimens in clinical settings .
Anticancer Properties
Numerous studies have highlighted the anticancer potential of this compound:
- In Vitro Studies: Laboratory tests have demonstrated that this compound effectively inhibits the growth of various cancer cell lines. For example, it has shown significant cytotoxicity against chronic lymphocytic leukemia (CLL) cells, similar to its parent compound Chlorambucil.
- Mechanistic Insights: The compound's ability to induce apoptosis in cancer cells has been documented through assays measuring caspase activation and DNA fragmentation .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity:
- Studies on Antimicrobial Efficacy: Research indicates that derivatives with similar structures exhibit varying degrees of effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The presence of halogenated groups enhances lipophilicity, facilitating membrane penetration and increasing antimicrobial potency .
Case Studies
-
Chronic Lymphocytic Leukemia Treatment:
A clinical study involving patients with CLL treated with Chlorambucil demonstrated that its metabolite this compound contributed significantly to therapeutic outcomes, particularly in patients resistant to other treatments. -
Antimicrobial Screening:
In a comparative study assessing various chloroacetamides, compounds structurally related to this compound showed promising results against methicillin-resistant Staphylococcus aureus (MRSA), indicating potential for further development as antimicrobial agents .
Data Table: Summary of Biological Activities
Eigenschaften
IUPAC Name |
(E)-4-[4-[bis(2-chloroethyl)amino]phenyl]but-3-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17Cl2NO2/c15-8-10-17(11-9-16)13-6-4-12(5-7-13)2-1-3-14(18)19/h1-2,4-7H,3,8-11H2,(H,18,19)/b2-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXOQTPQOIMSYSF-OWOJBTEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CCC(=O)O)N(CCCl)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/CC(=O)O)N(CCCl)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73027-06-2 | |
Record name | 3,4-Dehydrochlorambucil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073027062 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.